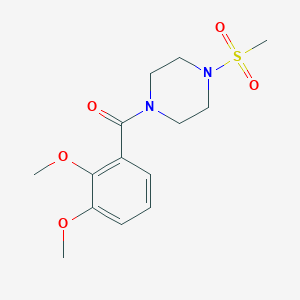![molecular formula C23H23ClN2O2 B248483 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)
2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as NAP or NAP-1 and is a member of the piperazine family of compounds.
作用機序
The exact mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). This means that the compound inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. In addition, the compound has also been shown to have antipsychotic effects, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential drug delivery system for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and other adverse effects in animals.
将来の方向性
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone. One potential direction is the development of this compound as an antidepressant and anxiolytic agent. Another potential direction is the development of this compound as a drug delivery system for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone involves several steps. The first step involves the reaction of 4-chlorophenol with 4-nitrobenzyl chloride in the presence of a base to form 4-nitrobenzyl 4-chlorophenyl ether. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride. The third step involves the reaction of the amino group with naphthalen-1-ylmethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone.
科学的研究の応用
2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In addition, it has also been studied for its potential as an antipsychotic agent. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
製品名 |
2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone |
|---|---|
分子式 |
C23H23ClN2O2 |
分子量 |
394.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H23ClN2O2/c24-20-8-10-21(11-9-20)28-17-23(27)26-14-12-25(13-15-26)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11H,12-17H2 |
InChIキー |
XRKUERLZDPBYKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)